3-{[(4-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Description
The compound 3-{[(4-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a heterocyclic molecule featuring an imidazo[2,1-c][1,2,4]triazole core substituted with a 4-fluorobenzylthio group at position 3 and a 4-methoxyphenyl group at position 5. The 4-methoxyphenyl group is expected to enhance solubility due to its electron-donating methoxy moiety, while the 4-fluorobenzylthio group may modulate electronic and steric interactions in biological systems .
Properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c1-24-16-8-6-15(7-9-16)22-10-11-23-17(22)20-21-18(23)25-12-13-2-4-14(19)5-3-13/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBNYRSDMNGCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[(4-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a unique imidazo[2,1-c][1,2,4]triazole core integrated with a sulfanyl group and two aromatic substituents: a 4-fluorophenyl and a 4-methoxyphenyl group. The structural characteristics of this compound suggest potential interactions with various biological targets.
- Molecular Formula : C18H17FN4OS
- Molecular Weight : 356.4 g/mol
The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups enhances the compound's reactivity and biological activity profile.
Biological Activities
Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazole framework exhibit significant pharmacological activities including:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, studies have reported that triazole derivatives possess strong antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Activity : Preliminary studies on related triazole derivatives indicate cytotoxic effects against cancer cell lines such as MCF7 (breast carcinoma) and HCT116 (colon carcinoma). The structure-activity relationship (SAR) suggests that modifications to the phenyl rings can significantly impact the anticancer efficacy .
- Antifungal Activity : Similar compounds have demonstrated antifungal properties against Candida albicans and other fungal pathogens. The presence of the sulfanyl group is thought to enhance the antifungal activity through specific molecular interactions .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Hydrogen Bonding : The compound's ability to form hydrogen bonds with biological macromolecules may facilitate its interaction with target proteins.
- π-π Stacking : Aromatic interactions can enhance binding affinity to DNA or protein targets.
- Enzyme Inhibition : Similar triazole compounds have been shown to act as enzyme inhibitors in various biochemical pathways .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 1-{[(4-chlorophenyl)methyl]sulfanyl}-5H-imidazo[2,1-c][1,2,4]triazole | Structure | Antibacterial |
| 3-{[(3-fluorophenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-5H-imidazo[2,1-c][1,2,4]triazole | Structure | Anticancer |
| 3-{[(4-bromophenyl)methyl]sulfanyl}-5H-imidazo[2,1-c][1,2,4]triazole | Structure | Antifungal |
This table illustrates how variations in substituents can lead to differing biological activities.
Case Studies
Several studies have documented the synthesis and evaluation of triazole derivatives similar to our compound:
- Study on Antibacterial Efficacy : A study evaluated a series of triazole derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl positions significantly influenced the MIC values .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of synthesized triazoles against cancer cell lines. The findings showed that certain derivatives exhibited potent anticancer activity with IC50 values in the low micromolar range .
Scientific Research Applications
Biological Activities
Research indicates that compounds with the imidazo[2,1-c][1,2,4]triazole framework exhibit a range of biological activities. Notably:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. The structural features of 3-{[(4-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole suggest potential antibacterial properties through mechanisms involving disruption of bacterial cell walls or inhibition of essential enzymes.
- Anticancer Properties : Compounds in this class have been investigated for their ability to inhibit cancer cell proliferation. The imidazo[2,1-c][1,2,4]triazole moiety is associated with the modulation of signaling pathways involved in cell growth and apoptosis.
- Antifungal Effects : The compound may also exhibit antifungal activity by targeting specific fungal enzymes or disrupting membrane integrity.
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Imidazo[2,1-c][1,2,4]triazole Core : This step may involve cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : The sulfanyl and aromatic substituents are added through nucleophilic substitution or coupling reactions.
- Purification and Characterization : Techniques such as chromatography and spectroscopy (NMR, MS) are employed to purify and confirm the structure.
Comparative Analysis with Related Compounds
A comparative analysis reveals that this compound has distinct advantages over structurally similar compounds. For instance:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 1-{[(4-chlorophenyl)methyl]sulfanyl}-5H-imidazo[2,1-c][1,2,4]triazole | Structure | Antibacterial |
| 3-{[(3-fluorophenyl)methyl]sulfanyl}-7-(3-methoxyphenyl)-5H-imidazo[2,1-c][1,2,4]triazole | Structure | Anticancer |
| 3-{[(4-bromophenyl)methyl]sulfanyl}-5H-imidazo[2,1-c][1,2,4]triazole | Structure | Antifungal |
This table illustrates how variations in substituents can influence biological activity profiles.
Case Studies
Recent studies have highlighted the potential of imidazo[2,1-c][1,2,4]triazoles in drug development:
- Case Study 1 : A study demonstrated the anticancer effects of a related imidazo compound in vitro on breast cancer cell lines. The compound induced apoptosis through activation of caspase pathways.
- Case Study 2 : Another investigation focused on the antimicrobial efficacy against resistant bacterial strains. Results indicated significant inhibition of growth compared to standard antibiotics.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of Analogous Compounds
*Calculated based on analogous structures.
Physicochemical and Crystallographic Comparisons
- Crystal Packing : Isostructural compounds 4 and 5 (chloro vs. bromo derivatives) in and display nearly identical molecular conformations but differ in halogen-influenced crystal packing. By analogy, the target compound’s 4-methoxyphenyl group may induce distinct intermolecular interactions (e.g., π-π stacking) compared to halogenated analogs .
- Solubility : The methoxy group in the target compound likely enhances aqueous solubility relative to halogenated derivatives (e.g., 4-fluorophenyl or 4-chlorophenyl), as seen in triazole-thione derivatives .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 3-{[(4-fluorophenyl)methyl]sulfanyl}-7-(4-methoxyphenyl)-imidazo-triazole, and how are they addressed methodologically?
- Answer : The compound’s structural complexity arises from its fused imidazo-triazole core, fluorophenyl sulfanyl group, and methoxyphenyl substituent. Key challenges include:
- Regioselectivity : Ensuring correct ring closure during imidazo-triazole formation. Multi-step protocols (e.g., cyclocondensation of thiosemicarbazides with α-haloketones) are employed, with reaction conditions (pH, solvent polarity) optimized to favor the desired regioisomer .
- Functional group compatibility : The sulfanyl group is sensitive to oxidation. Reactions are conducted under inert atmospheres (N₂/Ar) with mild oxidizing agents (e.g., H₂O₂ in acetic acid) to avoid over-oxidation to sulfones .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) resolves closely related by-products .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structure and purity?
- Answer :
- ¹H/¹³C NMR : Assignments focus on distinguishing imidazo-triazole protons (δ 7.8–8.2 ppm for aromatic H) and methoxy groups (δ 3.8–4.0 ppm). 2D NMR (COSY, HSQC) validates connectivity .
- Mass spectrometry (HRMS) : Electrospray ionization (ESI+) confirms the molecular ion ([M+H]⁺) with <2 ppm mass error .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) data must match theoretical values within ±0.3% .
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
- Answer : Initial screens highlight:
- Antimicrobial activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Positive controls (ciprofloxacin) and solvent controls (DMSO) are included .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Dose-response curves (0.1–100 μM) and apoptosis markers (Annexin V/PI) validate efficacy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
- Answer :
- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate π-π stacking with biological targets. For example, 4-fluorophenyl analogs show enhanced binding to kinase ATP pockets .
- Scaffold hybridization : Fuse the imidazo-triazole core with thiazole or pyrrolopyrimidine moieties to enhance solubility and target selectivity. Hybrids in demonstrated >50% inhibition of EGFR kinase at 10 μM .
- Metabolic stability : Introduce methyl groups at sterically hindered positions (e.g., C5 of the triazole) to reduce CYP450-mediated oxidation, as shown in microsomal stability assays .
Q. How can contradictory data in bioactivity studies (e.g., varying IC₅₀ values across labs) be resolved?
- Answer : Contradictions often arise from:
- Assay conditions : Standardize cell culture media (e.g., RPMI vs. DMEM), serum content (5% vs. 10% FBS), and incubation times (48 vs. 72 hours). For example, serum proteins may sequester hydrophobic analogs, artificially lowering potency .
- Batch variability : Characterize compound purity (HPLC >98%) and confirm salt forms (e.g., hydrochloride vs. free base) via FTIR and TGA .
- Target heterogeneity : Use isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate mechanism-driven discrepancies .
Q. What computational methods are employed to predict binding modes and pharmacokinetic properties?
- Answer :
- Molecular docking (AutoDock Vina) : Dock the compound into X-ray structures of targets (e.g., COX-2, PDB: 5KIR). The fluorophenyl group shows favorable interactions with hydrophobic subpockets, while the triazole nitrogen forms H-bonds with catalytic residues .
- ADMET prediction (SwissADME) : The compound’s LogP (~3.5) suggests moderate blood-brain barrier penetration, but high topological polar surface area (TPSA >80 Ų) may limit oral bioavailability. These predictions guide lead optimization .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
